molecular formula C16H34OSn B1347045 Di-n-octyltin oxide CAS No. 870-08-6

Di-n-octyltin oxide

Cat. No. B1347045
CAS RN: 870-08-6
M. Wt: 361.2 g/mol
InChI Key: LQRUPWUPINJLMU-UHFFFAOYSA-N
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Description

Di-n-octyltin oxide is an organometallic compound . It is an amorphous, white powder that appears almost crystalline . It is practically insoluble in water but soluble in organic solvents .


Synthesis Analysis

Di-n-octyltin oxide is used as a stabilizer and as a widely applicable catalyst, especially for esterification reactions, transesterification reactions, and condensation reactions . It is slightly less reactive than dibutyltin oxide, but is not subject to as many regulatory restrictions, which is why it is increasingly used .


Molecular Structure Analysis

The molecular formula of Di-n-octyltin oxide is C16H34OSn . The average mass is 361.151 Da and the mono-isotopic mass is 362.163177 Da .


Chemical Reactions Analysis

Di-n-octyltin oxide is used as a catalyst in various chemical reactions. It is particularly useful in esterification reactions, transesterification reactions, and condensation reactions .


Physical And Chemical Properties Analysis

Di-n-octyltin oxide is a solid at 20 degrees Celsius . It is almost insoluble in water but soluble in organic solvents . The compound is white to almost white in color .

Scientific Research Applications

  • Metal Oxide Nanoparticles in Nanotechnology

    • Field : Nanotechnology
    • Application : Metal oxide nanoparticles have various applications in the field of nanotechnology . They are used in gas sensors, batteries, magnetic storage media, solar cells, catalysis, energy conversion, and electronics .
    • Method : The engineered metal oxides nanoparticles (MONPs) are among the widest used manufactured nanomaterials because of their unique properties . They exhibit unusual adsorptive properties and fast diffusivities .
    • Results : MONPs have advantages such as fast and sensitive detection, portability, and low cost, compared to other conventional techniques .
  • Catalysis in Paints and Coatings

    • Field : Chemical Industry
    • Application : DOTO is used as a catalyst in various paints and coatings, especially in the automotive industry . It is used for cathodic electro-submersible coating of components that are mass-produced or have sophisticated geometries .
    • Method : During the process, the surface of the workpieces is coated with a wafer-thin primer that provides protection against corrosion or damage caused by physical influences .
    • Results : The use of DOTO in this field is economically important due to its suitability for catalysis .
  • Curing Catalyst in Polyurethane Coatings

    • Field : Material Science
    • Application : DOTO is used as a curing catalyst in polyurethane coatings, in silicone-based systems, in polyester and alkyd resins .
    • Method : It supports high-temperature transesterification reactions that occur, for example, in the production of coating resins .
    • Results : The use of DOTO in these applications supports the production of high-quality coatings .
  • Catalysis in Oleochemistry

    • Field : Oleochemistry
    • Application : DOTO is used as a catalyst in oleochemistry for the catalysis of transesterification reactions for surfactant esters, lubricant esters or fatty acid esters .
    • Method : Like dibutyltin oxide, DOTO can be used widely here .
    • Results : The use of DOTO in oleochemistry supports the production of various esters .
  • Production of Binders

    • Field : Polymer Science
    • Application : DOTO is used as a transesterification catalyst in the production of binders, such as fatty acid esters .
    • Method : They support polymer formation for a wide range of end-uses made of alkyd resins, polycarbonates, silicones and polyurethanes .
    • Results : The use of DOTO in the production of binders supports the production of various plastic systems .
  • Regioselective O-Alkylation, Acylation, and Sulfonation Reactions

    • Field : Organic Synthesis
    • Application : DOTO is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol .
    • Method : DBTO has been used in the regioselective tosylation (a specific type of sulfonation) of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .
    • Results : The use of DOTO in these applications supports the production of various organic compounds .
  • Production of Silicones and Polyurethanes

    • Field : Polymer Science
    • Application : Dibutyltin compounds, such as dibutyltin dilaurate are widely used curing catalysts for the production of silicones and polyurethanes .
    • Method : DOTO performs these tasks as well as dibutyltin oxide, but with slightly lower activity, which allows for longer processing times before the curing of the various plastic systems .
    • Results : The use of DOTO in the production of silicones and polyurethanes supports the production of various plastic systems .

Safety And Hazards

Di-n-octyltin oxide is harmful or toxic when swallowed, depending on its nature. It also causes skin irritation or allergic reactions, as well as severe damage to the eyes . It should be avoided by pregnant women or those who want to become pregnant due to their potential to affect fertility or cause damage to the fetus .

Future Directions

Di-n-octyltin oxide is increasingly being used due to its wide applicability and fewer regulatory restrictions compared to other compounds like dibutyltin oxide . It has found applications in the automotive industry, in the production of various paints and coatings, and in the production of polymer stabilizers . Its use is also expanding in the field of oleochemistry, where it serves as a catalyst for the production of surfactant esters, lubricant esters, and fatty acid esters .

properties

IUPAC Name

dioctyl(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C8H17.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRUPWUPINJLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6029628
Record name Stannane, dioctyloxo-
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Molecular Weight

361.2 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Stannane, dioctyloxo-
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Product Name

Di-n-octyltin oxide

CAS RN

870-08-6
Record name Dioctyltin oxide
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Record name Dioctyltin oxide
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Record name Di-n-octyltin oxide
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Synthesis routes and methods I

Procedure details

Although 1,1,3,3-tetra-n-octyl-1,3-bis(3-methylbutyloxy)distannoxane was obtained by reacting di-n-octyl-diacetoxy tin and aqueous alkaline solution (aqueous potassium hydroxide solution) instead of directly reacting the di-n-octyl-diacetoxy tin obtained in step (I-2) with 3-methyl-1-butanol in step (I-3) to obtain dioctyl tin oxide, followed by reacting the dioctyl tin oxide with 3-methyl-1-butanol, since the dioctyl tin oxide was a solid thereby requiring the procedure of recovering the solid by filtration, the procedure is excessively complex in terms of industrial application.
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Synthesis routes and methods II

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Similarly, di-n-octyltin diiodide reacts with water to produce di-n-octyltin oxide according to the reaction:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
Y Chen, Y Peng, WY Liu, GS Zeng… - Advanced Materials …, 2013 - Trans Tech Publ
… ) blends were prepared through melt blending at the present of different kinds of organotin catalyzers such as monobutyltin oxide (MBTO), di-n-butyltinoxide (DBTO), di-n-octyltin oxide (…
Number of citations: 5 www.scientific.net
TSB Baul, W Rynjah, E Rivarola, C Pettinari… - Journal of …, 2007 - Elsevier
… Di-n-octyltin oxide (Fluka) was used as received. The solvents used in the reactions were of AR grade and were dried using the standard literature procedures. Toluene was distilled …
Number of citations: 17 www.sciencedirect.com
A Ito - Australasian J Dermatol, 2007 - cir.nii.ac.jp
Allergic contact dermatitis due to di-n-octyltin oxide dimaleate and adipic polyester in vinyl chloride gloves | CiNii Research … Allergic contact dermatitis due to di-n-octyltin oxide …
Number of citations: 1 cir.nii.ac.jp
NP Birch, K Liu, SC Mun, G Ghazaryan… - …, 2019 - ACS Publications
… We demonstrate that either dibutyltin oxide (DBTO) or di-n-octyltin oxide (DOTO) can dramatically enhance adhesion with only 60 s of contact time during lamination. A range of MAH …
Number of citations: 4 pubs.acs.org
GJM Van der Kerk, JGA Luijten - Journal of Applied Chemistry, 1957 - Wiley Online Library
… : a mixture of equivalent amounts of di-n-octyltin oxide and the appropriate acid was heated … was obtained simply by melting together di-n-octyltin oxide and maleic anhydride. The di-n-…
Number of citations: 31 onlinelibrary.wiley.com
M Hong, Y Yang, C Li, L Xu, D Li, C Li - RSC advances, 2015 - pubs.rsc.org
… benzonitrile, sodium borohydride, 1,3-dichloroacetone, potassium bichromate and sodium hydrate, triphenyltin chloride, dimethyltin dichloride, di-n-butyltin dichloride, di-n-octyltin oxide …
Number of citations: 31 pubs.rsc.org
WT Piver - Environmental health perspectives, 1973 - ehp.niehs.nih.gov
According to Ross (1), there are three main areas in which organotin compounds have product and process utility:(1) heat stabilizers;(2) catalytic agents;(3) biocidal compounds. …
Number of citations: 349 ehp.niehs.nih.gov
WF Howard Jr, WH Nelson - Inorganic Chemistry, 1982 - ACS Publications
… Dibenzoylmethane (5.0032 g, 22.31 mmol) and di-n-octyltin oxide (4.1039 g, 11.36 mmol) were reacted overnight in 180 mL of petroleum ether-benzene (5:1) at reflux. After the solution …
Number of citations: 4 pubs.acs.org
MA Choudhary, MH Bhatti, S Ali - Journal of the Iranian Chemical Society, 2012 - Springer
… Di-n-octyltin(IV) carboxylate (6) was synthesized by the condensation of ligand acid, (10 mmol) with di-n-octyltin oxide (5 mmol) in 2:1 molar ratio by heating at reflux temperature for 8–…
Number of citations: 7 link.springer.com
M Hong, HD Yin, SW Chen, DQ Wang - Journal of Organometallic …, 2010 - Elsevier
… Treatment of di-n-octyltin oxide with the pyruvic acid salicyloylhydrazone Schiff base ligand in the benzene/ethanol (3:1, v/v) mixture solution gave compound 4 in a good yield 76%. X-…
Number of citations: 67 www.sciencedirect.com

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